molecular formula C35H30O10 B1248830 Guangsangon N

Guangsangon N

Número de catálogo: B1248830
Peso molecular: 610.6 g/mol
Clave InChI: MCJGDQGGKNEZHE-VVSMDZRYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Guangsangon N is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and trihydroxyflavanone moieties at positions 5'', 4'' and 3'' respectively (the 2S,3''R,4''R,5''S stereoisomer). Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a polyphenol, a trihydroxyflavanone, an aromatic ketone and a member of 4'-hydroxyflavanones.

Aplicaciones Científicas De Investigación

Anticancer Properties

Guangsangon N has been studied for its anticancer effects, particularly against various types of cancer cells. The following table summarizes key findings from recent studies:

Study Cancer Type Mechanism of Action Key Findings
Shen et al. (2022)Triple-Negative Breast CancerInduction of mitophagy and mitochondrial dysfunctionThis compound inhibited cell growth and induced non-apoptotic cell death in MDA-MB-231 cells, with tumor inhibition rates of approximately 49% in vivo .
Liu et al. (2021)Lung and Nasopharyngeal CancerInduction of autophagy and apoptosisThis compound demonstrated cytotoxic effects on A549 and CNE1 cells, promoting apoptosis through reactive oxygen species accumulation .
Guo et al. (2022)Breast CancerInteraction with PD-1 and PPAR proteinsMolecular docking studies showed strong binding capabilities of this compound to PD-1 and PPAR proteins, indicating its potential in modifying cancer signaling pathways .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • Case Study 1 : In a xenograft model using MDA-MB-231 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. This study underscores its potential as a therapeutic agent against resistant cancer types .
  • Case Study 2 : Research involving A549 lung cancer cells demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis through endoplasmic reticulum stress pathways. This highlights its dual action as both an anticancer agent and a modulator of cellular stress responses .

Propiedades

Fórmula molecular

C35H30O10

Peso molecular

610.6 g/mol

Nombre IUPAC

(2S)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33+,34-/m1/s1

Clave InChI

MCJGDQGGKNEZHE-VVSMDZRYSA-N

SMILES isomérico

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O

SMILES canónico

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.